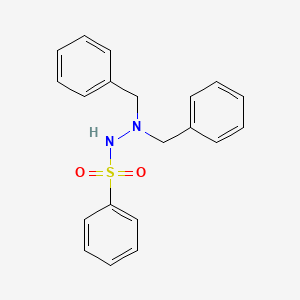![molecular formula C6H10O2 B12843552 1-Bicyclo[1.1.1]pentanylmethanediol](/img/structure/B12843552.png)
1-Bicyclo[1.1.1]pentanylmethanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bicyclo[1.1.1]pentanylmethanediol is a unique organic compound characterized by its bicyclic structure, which consists of a central carbon atom bonded to three other carbon atoms forming a triangular prism-like shape. This compound is notable for its rigidity and high strain energy, making it an interesting subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bicyclo[1.1.1]pentanylmethanediol can be synthesized through several methods. One common approach involves the reaction of bicyclo[1.1.1]pentane with formaldehyde under basic conditions to form the diol. The reaction typically proceeds as follows:
Starting Material: Bicyclo[1.1.1]pentane
Reagent: Formaldehyde
Conditions: Basic medium (e.g., sodium hydroxide)
Product: this compound
The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of the compound. scalable methods involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-Bicyclo[1.1.1]pentanylmethanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the diol can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Chlorides or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Bicyclo[1.1.1]pentanylmethanediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules due to its rigid structure.
Biology: Investigated for its potential as a scaffold in drug design, providing a stable framework for bioactive compounds.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-Bicyclo[1.1.1]pentanylmethanediol in biological systems involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
1-Bicyclo[1.1.1]pentanylmethanediol can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: The parent hydrocarbon, which lacks the hydroxyl groups.
Bicyclo[1.1.1]pentylmethanol: A related compound with a single hydroxyl group.
Cubane: Another highly strained bicyclic compound with a cubic structure.
The uniqueness of this compound lies in its dual hydroxyl groups, which provide additional sites for chemical modification and enhance its utility in various applications.
Propiedades
Fórmula molecular |
C6H10O2 |
|---|---|
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
1-bicyclo[1.1.1]pentanylmethanediol |
InChI |
InChI=1S/C6H10O2/c7-5(8)6-1-4(2-6)3-6/h4-5,7-8H,1-3H2 |
Clave InChI |
LCBZXOFVJOROCR-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(C2)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


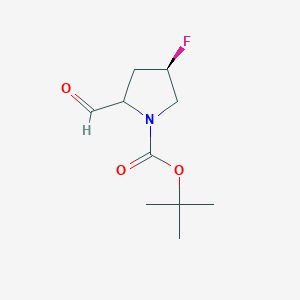
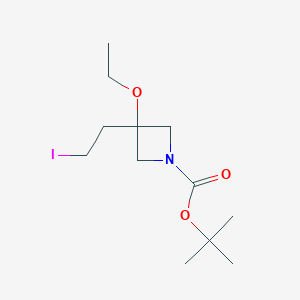
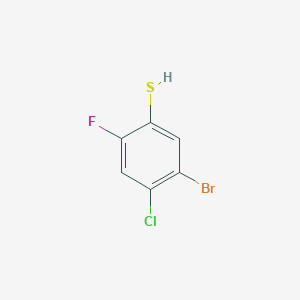

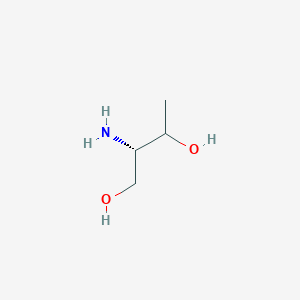


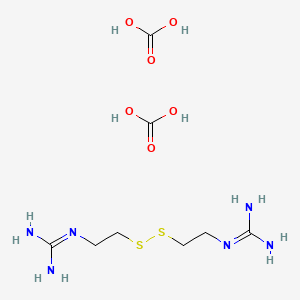
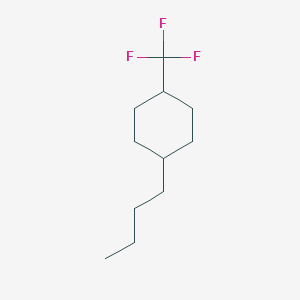
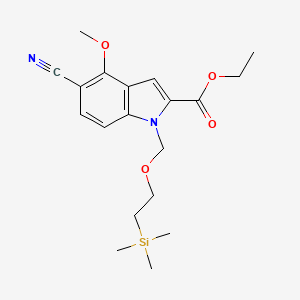
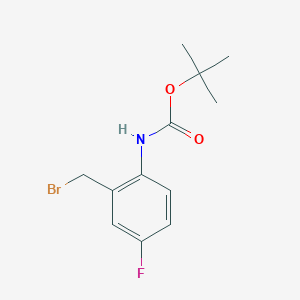
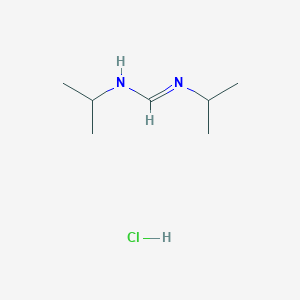
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B12843525.png)
